molecular formula C19H36O4Si B14263007 (4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one CAS No. 136379-64-1

(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one

Cat. No.: B14263007
CAS No.: 136379-64-1
M. Wt: 356.6 g/mol
InChI Key: IIQJRZFDGHTZOK-HFTRVMKXSA-N
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Description

(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one is a complex organic compound with a unique structure It is characterized by the presence of a tert-butyl(dimethyl)silyl group, dimethoxy groups, and a hexahydro-2H-naphthalen-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one typically involves multiple steps, including the protection of hydroxyl groups, selective methylation, and the introduction of the tert-butyl(dimethyl)silyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydro-2H-naphthalen-1-one core, converting it to an alcohol.

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the tert-butyl(dimethyl)silyl group.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, the compound can be used to study the effects of structural modifications on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may offer advantages in drug design, such as improved stability or bioavailability.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interactions with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

  • (4S,4aS,8aS)-4-hydroxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one
  • (4S,4aS,8aS)-4-methoxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one

Comparison: Compared to similar compounds, (4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one is unique due to the presence of the tert-butyl(dimethyl)silyl group. This group can significantly influence the compound’s reactivity, stability, and solubility. The dimethoxy groups also contribute to its distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

136379-64-1

Molecular Formula

C19H36O4Si

Molecular Weight

356.6 g/mol

IUPAC Name

(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C19H36O4Si/c1-17(2,3)24(7,8)23-16-10-9-15(20)14-13-19(21-5,22-6)12-11-18(14,16)4/h14,16H,9-13H2,1-8H3/t14-,16+,18+/m1/s1

InChI Key

IIQJRZFDGHTZOK-HFTRVMKXSA-N

Isomeric SMILES

C[C@]12CCC(C[C@@H]1C(=O)CC[C@@H]2O[Si](C)(C)C(C)(C)C)(OC)OC

Canonical SMILES

CC12CCC(CC1C(=O)CCC2O[Si](C)(C)C(C)(C)C)(OC)OC

Origin of Product

United States

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